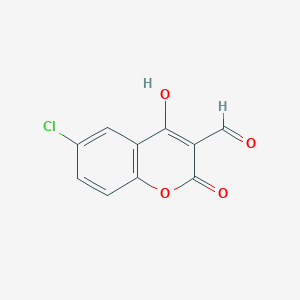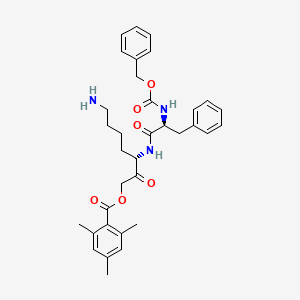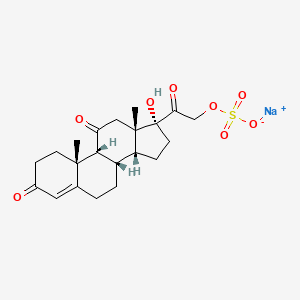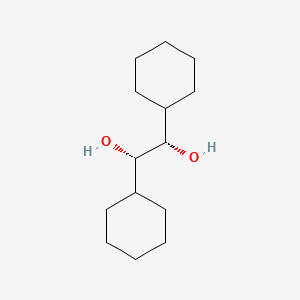![molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2](/img/structure/B1141708.png)
4-Methoxy-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrazolo[4,3-c]pyridine core structure with a methoxy group attached at the 4-position
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been noted for their similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
The exact mode of action of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine remains to be elucidated. Given the structural similarity to purine bases, it is plausible that this compound may interact with its targets in a manner similar to these bases
Biochemical Pathways
Given the potential interaction with nucleic acids or proteins that bind purine bases, it is possible that this compound could influence pathways involving dna replication, rna transcription, or protein synthesis .
Result of Action
Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity in certain contexts , suggesting that this compound may also have inhibitory effects.
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-pyrazolo[4,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDK1 and CDK2, this compound can halt cell cycle progression and induce apoptosis in cancer cells . Additionally, this compound has been found to interact with poly (ADP-ribose) polymerase 1 (PARP-1), caspase 9, and proliferating cell nuclear antigen (PCNA), further highlighting its role in regulating cell survival and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase 9 and cleaving PARP-1 . This compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival . Furthermore, this compound can alter gene expression and cellular metabolism, leading to reduced levels of proliferating cell nuclear antigen (PCNA) and other markers of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. It binds to the active sites of CDK1 and CDK2, preventing their interaction with cyclin proteins and thereby inhibiting their kinase activity . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can bind to PARP-1, inhibiting its activity and promoting apoptosis through the activation of caspase 9 . These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and biosynthetic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular proteins . Understanding these factors is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression and DNA repair processes . The presence of targeting signals and post-translational modifications may direct its localization to specific compartments or organelles, enhancing its efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For instance, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-1H-pyrazolo[4,3-c]pyridine, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-Methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with applications in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological properties.
Uniqueness
4-Methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Properties
IUPAC Name |
4-methoxy-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQPAUVVYGOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284862 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-03-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-3-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)






![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)


